molecular formula C15H17NO3 B2456074 1-Allyl-3-hydroxy-5-methyl-3-(2-oxopropyl)indolin-2-one CAS No. 879044-41-4

1-Allyl-3-hydroxy-5-methyl-3-(2-oxopropyl)indolin-2-one

Cat. No. B2456074
CAS RN: 879044-41-4
M. Wt: 259.305
InChI Key: WNANETCEISVVOS-UHFFFAOYSA-N
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Description

“1-Allyl-3-hydroxy-5-methyl-3-(2-oxopropyl)indolin-2-one” is a derivative of indolin-2-one . Indolin-2-one, also known as Oxindole, is a bicyclic structure consisting of a benzene ring fused to 2-pyrrolidone . Substituted indolinones are referred to as ‘privileged structures’ due to their excellent binding affinity for many receptors and the number of approved drugs containing this scaffold .


Synthesis Analysis

The synthesis of indole derivatives has been a topic of interest in recent years . A novel one-pot method to prepare 3-hydroxy-2-oxindoles via acyloin rearrangements of 2-hydroxy-indolin-3-ones generated in situ from 2-alkynyl arylazides has been described . This reaction was accomplished to afford a variety of 3-hydroxy-2-oxindole derivatives in moderate to good yields under mild conditions .

Mechanism of Action

Target of Action

The primary target of 1-Allyl-3-hydroxy-5-methyl-3-(2-oxopropyl)indolin-2-one is the production of nitric oxide (NO) in murine macrophage cells . Nitric oxide is a crucial biological regulator involved in numerous physiological and pathological processes.

Mode of Action

This compound interacts with its target by inhibiting the production of nitric oxide. It demonstrates a 50% inhibitory activity (IC50) of 34 µM for NO production by murine macrophage cells subjected to lipopolysaccharide stimulation .

Biochemical Pathways

By inhibiting NO production, this compound could potentially influence these pathways .

Result of Action

The primary molecular effect of this compound’s action is the inhibition of nitric oxide production. This could potentially lead to changes in the cellular responses regulated by nitric oxide, such as immune and inflammatory responses .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the compound was found to be produced when Enterocloster sp. RD014215 was cultured anaerobically . This suggests that the compound’s production and potentially its action could be influenced by the presence or absence of oxygen.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-Allyl-3-hydroxy-5-methyl-3-(2-oxopropyl)indolin-2-one is its potential use in the treatment of various diseases. It has also been shown to possess low toxicity and good solubility in water, making it suitable for use in lab experiments. However, one of the limitations of this compound is its relatively complex synthesis method, which may limit its availability for research purposes.

Future Directions

There are several future directions for the study of 1-Allyl-3-hydroxy-5-methyl-3-(2-oxopropyl)indolin-2-one. One area of research could focus on further elucidating its mechanism of action and identifying its molecular targets. Another area of research could focus on optimizing its synthesis method and exploring its potential use in drug development. Additionally, further studies could investigate its potential use in the treatment of neurodegenerative diseases and other conditions.

Synthesis Methods

1-Allyl-3-hydroxy-5-methyl-3-(2-oxopropyl)indolin-2-one is synthesized using a multistep process involving the reaction of 5-methylindolin-2-one with allyl bromide, followed by the addition of 2-oxopropyl group and hydroxyl group. The final product is obtained after purification using chromatography techniques.

Scientific Research Applications

1-Allyl-3-hydroxy-5-methyl-3-(2-oxopropyl)indolin-2-one has been extensively studied for its potential applications in scientific research. It has been shown to possess anti-inflammatory, anti-tumor, and anti-cancer properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases.

Safety and Hazards

Oxindole, a related compound, can cause sedation, muscle weakness, low blood pressure, and coma when taken in excess .

properties

IUPAC Name

3-hydroxy-5-methyl-3-(2-oxopropyl)-1-prop-2-enylindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-4-7-16-13-6-5-10(2)8-12(13)15(19,14(16)18)9-11(3)17/h4-6,8,19H,1,7,9H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNANETCEISVVOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)C2(CC(=O)C)O)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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